1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
Description
The compound 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline belongs to the imidazo[4,5-b]quinoxaline family, characterized by a fused bicyclic heteroaromatic system. Its structure includes:
- A phenethyl substituent at position 3, which may enhance lipophilicity and modulate pharmacokinetics.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-1-(2-phenylethyl)-2H-imidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-31-19-11-13-20(14-12-19)32(29,30)28-17-27(16-15-18-7-3-2-4-8-18)23-24(28)26-22-10-6-5-9-21(22)25-23/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWLJZNLAYHLBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the imidazoquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the use of sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the methoxyphenyl group: This can be done via electrophilic aromatic substitution reactions.
Addition of the phenethyl group: This step may involve Friedel-Crafts alkylation or other suitable alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibit promising anticancer properties. For instance, imidazoquinoxaline derivatives have been studied for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide group in this compound may enhance its interaction with molecular targets involved in cancer progression.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related sulfonamide compounds have shown effectiveness against a range of bacterial strains. The incorporation of the 4-methoxyphenyl group may enhance the lipophilicity and membrane permeability of the molecule, potentially improving its efficacy as an antimicrobial agent.
Neuropharmacology
Cognitive Enhancement
Preliminary studies suggest that derivatives of imidazoquinoxaline may influence cognitive functions. The modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors, could lead to applications in treating cognitive deficits associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anxiolytic Effects
Research indicates that compounds with imidazoquinoxaline structures may possess anxiolytic properties. By acting on GABAergic systems, these compounds can potentially reduce anxiety levels, making them candidates for further development as anxiolytic medications.
Biochemical Research
Biochemical Probes
1-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can serve as a biochemical probe to study specific enzyme activities or receptor interactions. Its unique structure allows for selective binding to target proteins, facilitating the exploration of biochemical pathways and mechanisms.
Mechanistic Studies
The compound can be utilized in mechanistic studies to elucidate the pathways involved in cell signaling and metabolic processes. By employing this compound in assays, researchers can gain insights into how similar compounds affect cellular functions and contribute to disease mechanisms.
Data Summary Table
| Application Area | Potential Uses | Key Findings/References |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against various bacterial strains | |
| Neuropharmacology | Cognitive enhancers | Modulates neurotransmitter systems |
| Anxiolytic effects | Potential reduction in anxiety levels | |
| Biochemical Research | Biochemical probes | Selective binding to target proteins |
| Mechanistic studies | Insights into cellular signaling pathways |
Mechanism of Action
The mechanism of action of 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogs and Their Modifications
The following table summarizes key structural analogs, their substituents, molecular properties, and reported activities:
Key Observations
Substituent Effects on Activity :
- Sulfonyl Groups : The 4-substituted sulfonyl group (e.g., 4-Cl, 4-MeO) enhances stability and receptor affinity. For example, the 4-chlorophenylsulfonyl analog in targets GLP1R, a receptor implicated in diabetes management.
- Alkyl/Aryl Chains : Phenethyl or isopropoxypropyl groups (as in ) improve membrane permeability, critical for CNS-targeting compounds like the µ-opioid ligand in .
Drug-Likeness :
- Most analogs comply with Lipinski’s Rule of Five (MW < 500, hydrogen bond acceptors < 10). For instance, the 4-chlorophenylsulfonyl derivative (MW 446.95) meets these criteria .
- Higher molecular weight compounds (e.g., 490.9 g/mol in ) may face challenges in oral bioavailability.
Biological Targets: GPCR Modulation: The 4-chlorophenylsulfonyl analog in interacts with GLP1R, while the dihydroimidazoquinazolinone in binds µ-opioid receptors. Antimicrobial Activity: Imidazo[4,5-b]pyridine derivatives (e.g., ) exhibit antitubercular effects, suggesting the quinoxaline core may be adaptable for infectious disease targets.
Biological Activity
1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a complex organic compound belonging to the imidazoquinoxaline class. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The structure of 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline includes:
- A methoxyphenyl group
- A sulfonyl group
- A phenethyl group
These structural features contribute to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the imidazoquinoxaline family exhibit a variety of biological activities, including:
- Anticancer properties
- Antiviral effects
- Anti-inflammatory actions
Anticancer Activity
Studies have demonstrated that imidazoquinoxaline derivatives can inhibit cancer cell growth. For instance, certain derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
Table 1: Cytotoxicity of Imidazoquinoxaline Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A375 (Melanoma) | 10 | Apoptosis |
| Compound B | MCF7 (Breast) | 15 | Cell Cycle Arrest |
| Compound C | HeLa (Cervical) | 8 | DNA Damage |
Antiviral Activity
Quinoxaline derivatives have been studied for their antiviral properties. For example, compounds similar to 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline have shown efficacy against herpes simplex virus (HSV) and cytomegalovirus by inhibiting viral replication at low concentrations.
Case Study: Antiviral Efficacy Against HSV
A study demonstrated that a related quinoxaline derivative effectively inhibited HSV replication in vitro at concentrations ranging from 1 to 5 mM. This inhibition was attributed to the compound's ability to interfere with viral DNA synthesis.
Anti-inflammatory Activity
Another significant area of research is the anti-inflammatory potential of imidazoquinoxalines. Some derivatives have been shown to reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases.
Mechanistic Insights
The biological activity of 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline can be attributed to its interaction with various biological targets:
- GABA Receptors : Some imidazoquinoxalines act as modulators of GABA_A receptors, influencing neuronal excitability.
- DNA Binding : The ability of certain derivatives to bind DNA suggests a mechanism for their anticancer and antiviral activities.
- Enzyme Inhibition : Compounds have also been reported to inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (LOX).
Q & A
Q. What are the key synthetic pathways for 1-((4-methoxyphenyl)sulfonyl)-3-phenethyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation of the imidazoquinoxaline core and phenethyl group incorporation. Critical steps include:
- Sulfonylation : Reacting the imidazoquinoxaline intermediate with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF or DCM .
- Phenethylation : Using phenethyl bromide under nucleophilic substitution conditions, often requiring controlled temperatures (0–25°C) to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the final product. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent hydrolysis .
Q. How can the structural integrity and purity of this compound be validated?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR Spectroscopy : H and C NMR confirm the presence of the sulfonyl group (δ ~3.8 ppm for methoxy protons) and phenethyl chain (δ ~2.8–3.5 ppm for CH groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNOS) with an exact mass of ~483.14 g/mol .
- HPLC-PDA : Purity >95% is achievable using reverse-phase C18 columns (acetonitrile/water mobile phase) .
Q. What computational tools are suitable for predicting its interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite can model binding affinities to targets such as kinase enzymes or GPCRs. Focus on the sulfonyl and imidazoquinoxaline moieties as key pharmacophores .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories, highlighting hydrogen bonding with catalytic residues .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Antiproliferative Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) using fluorescence-based protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl rings) influence bioactivity?
- Methoxy Group : The 4-methoxyphenylsulfonyl group enhances solubility and modulates electron density, affecting binding to hydrophobic pockets .
- Phenethyl Chain : Lengthening or branching this chain can alter steric hindrance, as shown in analogs with trifluoromethyl or chloro substituents, which exhibit improved selectivity for cancer targets .
- SAR Strategy : Systematically replace substituents and compare IC values across analogs. For example, replacing methoxy with fluorine increases metabolic stability but may reduce solubility .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies often arise from variations in assay conditions:
- Cell Line Heterogeneity : Use standardized cell lines (e.g., ATCC-certified) and validate culture conditions .
- Pharmacokinetic Factors : Assess compound stability in assay media (e.g., serum protein binding) via LC-MS .
- Control Experiments : Include reference inhibitors (e.g., imatinib for kinase assays) to calibrate results .
Q. What mechanistic insights can be gained from studying its reactivity under physiological conditions?
- Hydrolysis Studies : Monitor degradation in PBS (pH 7.4) at 37°C using HPLC. The sulfonyl group is stable, but the imidazoquinoxaline ring may undergo slow oxidation .
- Metabolite Identification : Incubate with liver microsomes (human or rodent) and profile metabolites via UPLC-QTOF-MS. Look for hydroxylation or demethylation products .
Q. What strategies mitigate challenges in characterizing its solid-state properties?
- Crystallography : Attempt single-crystal X-ray diffraction by slow evaporation from ethanol/dichloromethane. The sulfonyl group often facilitates crystal packing .
- Thermal Analysis : DSC/TGA reveals melting points (~200–220°C) and decomposition profiles, critical for formulation studies .
Methodological and Theoretical Questions
Q. How can computational reaction design accelerate the synthesis of novel analogs?
Q. What emerging applications justify further investigation of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
